molecular formula C12H10N4 B11893951 (3,4-Dihydroquinoxalin-1(2h)-ylmethylidene)propanedinitrile CAS No. 6687-88-3

(3,4-Dihydroquinoxalin-1(2h)-ylmethylidene)propanedinitrile

Cat. No.: B11893951
CAS No.: 6687-88-3
M. Wt: 210.23 g/mol
InChI Key: XXIPPLGEGYAZAI-UHFFFAOYSA-N
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Description

2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile typically involves the condensation of 3,4-dihydroquinoxalin-2(1H)-one with malononitrile. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce various hydrogenated quinoxaline compounds .

Scientific Research Applications

2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of various cellular pathways. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Dihydroquinoxalin-1(2H)-yl)methylene)malononitrile is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6687-88-3

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3,4-dihydro-2H-quinoxalin-1-ylmethylidene)propanedinitrile

InChI

InChI=1S/C12H10N4/c13-7-10(8-14)9-16-6-5-15-11-3-1-2-4-12(11)16/h1-4,9,15H,5-6H2

InChI Key

XXIPPLGEGYAZAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)C=C(C#N)C#N

Origin of Product

United States

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